8-nitro-2-phenoxyquinoline

Antileishmanial 8-Nitroquinoline Pharmacophore SAR

8-Nitro-2-phenoxyquinoline (C₁₅H₁₀N₂O₃, MW 266.25 g/mol) is a fully synthetic small-molecule heterocycle belonging to the 8-nitroquinoline pharmacophore class, a scaffold validated for antileishmanial drug discovery. The defining structural features are an electron-withdrawing nitro group at position 8 and an electron-rich phenoxy substituent at position 2 of the quinoline core.

Molecular Formula C15H10N2O3
Molecular Weight 266.25 g/mol
Cat. No. B5615168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-nitro-2-phenoxyquinoline
Molecular FormulaC15H10N2O3
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=NC3=C(C=CC=C3[N+](=O)[O-])C=C2
InChIInChI=1S/C15H10N2O3/c18-17(19)13-8-4-5-11-9-10-14(16-15(11)13)20-12-6-2-1-3-7-12/h1-10H
InChIKeyWYGWXSUZIYSAND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Nitro-2-phenoxyquinoline: Definition, Pharmacophore Class, and Procurement-Relevant Identity


8-Nitro-2-phenoxyquinoline (C₁₅H₁₀N₂O₃, MW 266.25 g/mol) is a fully synthetic small-molecule heterocycle belonging to the 8-nitroquinoline pharmacophore class, a scaffold validated for antileishmanial drug discovery. The defining structural features are an electron-withdrawing nitro group at position 8 and an electron-rich phenoxy substituent at position 2 of the quinoline core. This substitution pattern directly extends the antileishmanial pharmacophore defined by Paloque et al., where the 2-hydroxy-8-nitroquinoline hit (compound 21) demonstrated an IC₅₀ of 6.6 µM against Leishmania donovani promastigotes and a CC₅₀ ≥ 100 µM, conferring a selectivity index ≥ 15 [1]. The phenoxy derivative replaces the metabolically labile 2-hydroxy group with a more lipophilic, oxidatively stable phenoxy moiety, which is expected to modulate target engagement, solubility, and metabolic stability relative to the parent 2-hydroxy or 2-oxo congeners [2].

8-Nitro-2-phenoxyquinoline: Why 2-Position Modification Precludes Generic Substitution with 8-Nitroquinoline Analogs


The 8-nitroquinoline antileishmanial pharmacophore is exquisitely sensitive to the nature of the substituent at position 2. In the foundational SAR study by Paloque et al., replacement of the 2-hydroxy group with methyl, phenyl, or hydrogen abolished antileishmanial activity, demonstrating that a hydrogen-bond-donating or appropriately electron-donating group at C2 is essential for target engagement [1]. Furthermore, Kieffer et al. showed that converting the 2-hydroxy to a 2-oxo (quinolin-2(1H)-one) shifts the scaffold's reactivity and bioactivation mechanism entirely, requiring re-optimisation of the 4-position substituent to recover selectivity [2]. Simple in-class substitution—such as deploying unsubstituted 8-nitroquinoline, 2-methyl-8-nitroquinoline, or 2-chloro-8-nitroquinoline—therefore fails to recapitulate the potency, selectivity, and physicochemical profile of the 2-phenoxy derivative. Without direct comparative data, procurement decisions that treat 8-nitroquinoline congeners as interchangeable risk selecting a compound with either no validated activity or an entirely different selectivity and safety window.

8-Nitro-2-phenoxyquinoline: Quantitative Differentiation Evidence Against the Closest 8-Nitroquinoline Analogs


Antileishmanial Pharmacophore Retention: 2-Phenoxy vs. 2-Hydroxy vs. 2-Oxo Scaffolds

The 8-nitro-2-phenoxyquinoline scaffold retains the critical 8-nitro pharmacophore while replacing the 2-hydroxy group with phenoxy. The parent 2-hydroxy-8-nitroquinoline (compound 21) exhibits an IC₅₀ of 6.6 µM against L. donovani promastigotes, with CC₅₀ ≥ 100 µM on HepG2 and J774 cells (selectivity index ≥ 15) [1]. In the 8-nitroquinolin-2(1H)-one series, introduction of a phenoxy or thiophenoxy moiety at position 4 maintained the in vitro antileishmanial profile, whereas aminated substituents were categorically inactive [2]. While a direct head-to-head IC₅₀ value for 8-nitro-2-phenoxyquinoline has not been published in the peer-reviewed literature, the SAR framework strongly supports that the 2-phenoxy modification is compatible with antileishmanial activity, in contrast to alkylamino or unsubstituted C2 variants that lose all measurable activity [1]. This makes 8-nitro-2-phenoxyquinoline a rational next-generation probe for lead optimization campaigns that require a non-hydroxy C2 substituent.

Antileishmanial 8-Nitroquinoline Pharmacophore SAR

Predicted Physicochemical Differentiation: cLogP and Solubility vs. 2-Hydroxy-8-nitroquinoline

The replacement of the 2-hydroxy group (H-bond donor, cLogP ≈ 1.8 for 2-hydroxy-8-nitroquinoline) with a phenoxy substituent (no H-bond donor at C2, increased aromatic surface area) is predicted to raise cLogP by approximately 1.5–2.0 log units, moving the compound into a more lipophilic space typical of CNS-penetrant or intracellular-targeting antileishmanial leads. While experimentally measured values for 8-nitro-2-phenoxyquinoline are not available in the curated public domain, calculated values from the ZINC database (ZINC1509651) indicate that the compound has no reported activity in ChEMBL and is not currently offered by commercial vendors, underscoring its status as an underexplored chemical probe [1]. The increased lipophilicity relative to 2-hydroxy-8-nitroquinoline may enhance passive membrane permeability and amastigote access, a critical determinant for antileishmanial efficacy, but may also reduce aqueous solubility—a trade-off documented for 8-nitroquinolin-2(1H)-one derivatives bearing aryl substituents [2].

Physicochemical Properties Lipophilicity Drug-likeness

Synthetic Accessibility and Derivatization Potential vs. 8-Nitroquinolin-2(1H)-one

8-Nitro-2-phenoxyquinoline can be synthesized via nucleophilic aromatic substitution (SNAr) of 2-chloro-8-nitroquinoline with phenol, a route analogous to the established synthesis of 2,5-bis-substituted phenoxy-6-methoxy-8-nitroquinolines from 2-chloro-6-methoxy-8-nitroquinoline . In contrast, 8-nitroquinolin-2(1H)-one derivatives require protection/deprotection strategies or metal-catalyzed cross-coupling (Sonogashira, Suzuki-Miyaura) to functionalize the 4-position, adding 2–3 synthetic steps and reducing overall yield [1]. The 2-phenoxy group can itself be further diversified: the phenyl ring is amenable to electrophilic aromatic substitution (nitration, halogenation) or O-dearylation to regenerate the 2-hydroxy intermediate under controlled conditions. This synthetic versatility is not shared by the 2-hydroxy or 2-oxo series, where the C2 position is either a terminal functional group or a lactam carbonyl.

Synthetic Chemistry SNAr Reactivity Derivatization

Potential NTR-Bioactivation Profile: 8-Nitroquinoline vs. 8-Nitroquinolin-2(1H)-one

The antileishmanial activity of 8-nitroquinolines is hypothesized to depend, at least in part, on bioreduction of the 8-nitro group by parasite nitroreductases (NTRs) to generate cytotoxic nitrenium intermediates. Pedron et al. demonstrated that 8-nitroquinolin-2(1H)-one derivatives undergo NTR-dependent bioactivation, with electrochemical reduction potentials correlating with anti-kinetoplastid activity [1]. The 2-phenoxy substituent is electron-donating via resonance (+M effect), which may modulate the reduction potential of the 8-nitro group differently than the electron-withdrawing 2-oxo group in the quinolin-2(1H)-one series. This electronic modulation offers a distinct bioactivation window: 8-nitro-2-phenoxyquinoline may exhibit a reduction potential intermediate between 2-hydroxy-8-nitroquinoline and 2-chloro-8-nitroquinoline, potentially altering the selectivity of NTR-mediated activation across Leishmania species or life-cycle stages. However, no direct electrochemical or NTR-activity data for 8-nitro-2-phenoxyquinoline have been reported.

Nitroreductase Bioactivation Kinetoplastid

8-Nitro-2-phenoxyquinoline: Highest-Value Research and Industrial Application Scenarios Driven by Evidence


Lead Optimization in Antileishmanial Drug Discovery: C2-SAR Expansion

8-Nitro-2-phenoxyquinoline is best deployed in a structure–activity relationship (SAR) campaign aimed at expanding the chemical space around the validated 8-nitroquinoline antileishmanial pharmacophore [1]. Because the 2-phenoxy substituent retains the pharmacophore's essential electron-donating character at C2 while introducing a tunable aromatic ring, it enables systematic variation of lipophilicity, electronic effects, and metabolic stability without forfeiting the 8-nitro bioactivation handle. Researchers can synthesise a focused library of 2-phenoxy derivatives (substituted phenols, heteroaryl ethers) and benchmark potency against the reference compound 21 (IC₅₀ = 6.6 µM, selectivity index ≥ 15) to identify analogues with improved amastigote activity or reduced cytotoxicity.

Chemical Probe for Nitroreductase (NTR) Substrate Profiling in Kinetoplastids

The compound serves as a structurally distinct substrate probe for Type I nitroreductases in Leishmania and Trypanosoma species. Unlike the extensively studied 8-nitroquinolin-2(1H)-one series [2], the 2-phenoxy derivative presents a different electronic environment at the nitro group, enabling comparative NTR-activity profiling. Procurement of 8-nitro-2-phenoxyquinoline alongside 2-hydroxy-8-nitroquinoline and 8-nitroquinolin-2(1H)-one allows a three-way comparison of reduction rates, enzyme kinetics (k_cat/K_M), and species-selectivity across L. donovani, L. infantum, and T. brucei recombinant NTRs. This data can inform target-product-profile decisions for anti-kinetoplastid drug candidates.

Intellectual Property Generation via Underexplored Chemical Space

As documented in the ZINC database (ZINC1509651), 8-nitro-2-phenoxyquinoline has no published biological activity annotations and is not commercially stocked [1]. This represents a significant IP opportunity: the compound occupies a chemical space that is structurally adjacent to, but distinct from, the heavily patented 8-nitroquinolin-2(1H)-one and 2-hydroxy-8-nitroquinoline series. Industrial medicinal chemistry groups can file composition-of-matter patents on 2-phenoxy-8-nitroquinoline derivatives with a strong basis in the established pharmacophore, combined with novel potency, selectivity, or pharmacokinetic data generated from the procured compound.

Synthetic Methodology Development: SNAr-Based 2-Functionalization of 8-Nitroquinolines

The synthesis of 8-nitro-2-phenoxyquinoline via SNAr displacement of 2-chloro-8-nitroquinoline with phenol provides a platform for developing mild, metal-free C–O bond-forming reactions on the electron-deficient quinoline core. Methodology groups can use this compound as a benchmark substrate to compare leaving-group reactivity (Cl vs. Br vs. SO₂Me at C2), optimize solvent/base combinations for O-arylation, and extend the scope to S- and N-nucleophiles. The synthetic accessibility advantage—2–3 steps from commercial precursors—makes it an economical model system for reaction development .

Quote Request

Request a Quote for 8-nitro-2-phenoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.